(2-Tert-butyloxolan-3-yl)methanamine
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Overview
Description
(2-Tert-butyloxolan-3-yl)methanamine is an organic compound with the molecular formula C9H19NO It is a derivative of oxolane (tetrahydrofuran) with a tert-butyl group attached to the second carbon and an amine group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyloxolan-3-yl)methanamine typically involves the reaction of a suitable oxolane derivative with a tert-butyl group and an amine group. One common method is the reductive amination of (2-Tert-butyloxolan-3-yl)aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butyloxolan-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(2-Tert-butyloxolan-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Tert-butyloxolan-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with various biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(2-Tert-butyloxolan-2-yl)methanamine: Similar structure but with the amine group attached to the second carbon.
(2-Trifluoromethyl)oxolan-3-yl)methanamine: Similar structure with a trifluoromethyl group instead of a tert-butyl group.
Uniqueness
(2-Tert-butyloxolan-3-yl)methanamine is unique due to the specific positioning of the tert-butyl and amine groups, which confer distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to similar compounds .
Properties
IUPAC Name |
(2-tert-butyloxolan-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)8-7(6-10)4-5-11-8/h7-8H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPFBCZZZJBRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCO1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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